9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane
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Overview
Description
9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[55]undecane is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 4-chloro-3-fluorophenol with an appropriate azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The spirocyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different spirocyclic compounds with altered functional groups .
Scientific Research Applications
9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antiviral agent, particularly against dengue virus type 2.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus type 2. This inhibition disrupts the viral replication process, thereby reducing the viral load .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: Another spirocyclic compound with antiviral properties.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different functional groups.
Bis(1,3-oxathiane) spiranes: Spirocyclic compounds containing sulfur and oxygen atoms in the rings.
Uniqueness
9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
CAS No. |
918644-77-6 |
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Molecular Formula |
C16H21ClFNO |
Molecular Weight |
297.79 g/mol |
IUPAC Name |
9-(4-chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H21ClFNO/c17-14-2-1-13(11-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2 |
InChI Key |
YRXMBYVONGPZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)F)CCNCC2 |
Origin of Product |
United States |
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